N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide
Description
Properties
Molecular Formula |
C24H13NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H13NO5/c26-21-13-6-1-2-7-14(13)23(28)20-16(21)9-5-10-18(20)25-24(29)17-12-30-19-11-4-3-8-15(19)22(17)27/h1-12H,(H,25,29) |
InChI Key |
APRNMPPBLCYPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Oxo-4H-chromene-3-carbonyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF. For instance, anthraquinone-2-carboxylic acid was converted to its acid chloride using SOCl₂ in dichloromethane under reflux:
Amide Bond Formation
The acid chloride is reacted with 1-aminoanthraquinone in a polar aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to scavenge HCl. Patent data for analogous chromene-3-carboxamides reports yields of 65–80% under inert atmospheres:
Reaction times vary from 12–24 hours at room temperature.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Solvent Choice : Dichloromethane and THF are preferred for their ability to dissolve both aromatic amines and acid chlorides.
-
Temperature : Room temperature minimizes side reactions such as hydrolysis of the acid chloride.
Stoichiometry and Catalysis
-
A 1.2:1 molar ratio of acid chloride to amine ensures complete conversion.
-
Triethylamine (2–3 equivalents) neutralizes HCl, driving the reaction forward.
Characterization of the Target Compound
Spectroscopic Analysis
Purity and Yield
-
HPLC : Purity >95% is achievable via recrystallization from acetic acid or DMF.
-
Yield : Typical yields range from 65–75% after purification.
Comparative Analysis of Methods
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Chromene synthesis | Salicylaldehyde + β-keto ester | 70 | Regioselectivity of cyclization |
| Anthraquinone nitration | HNO₃/H₂SO₄ | 75 | Over-nitration |
| Amide coupling | SOCl₂, Et₃N, CH₂Cl₂ | 72 | Moisture sensitivity |
Chemical Reactions Analysis
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the amide group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is primarily attributed to its ability to interact with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related anthraquinone-carboxamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Anthraquinone-Carboxamide Derivatives
*Calculated based on molecular formula C₂₄H₁₃NO₅.
Key Insights:
Structural Diversity and Applications :
- Chromene-carboxamide (Target Compound): The chromene group’s extended π-conjugation may enhance fluorescence or charge-transfer properties, making it suitable for optoelectronic applications .
- Pyrazole-carboxamides (DMP-A/DTP-A) : These derivatives are optimized for textile dyeing, with DTP-A’s bulky tert-butyl groups improving thermal stability .
- Oleamide (Inh. 2) : The long alkyl chain enhances hydrophobicity, critical for adsorption on metal surfaces in corrosion inhibition .
Synthetic Strategies :
- POCl₃-mediated acylation () is robust for electron-deficient amines but may require harsh conditions.
- COMU coupling () offers efficiency for sterically hindered substrates, suggesting applicability to the target compound’s synthesis.
Biological Activity: Carboxamide derivatives of 1-aminoanthracene-9,10-dione exhibit antimicrobial activity, with efficacy dependent on substituent electronic and steric profiles . The chromene group’s electron-withdrawing nature may modulate this activity.
Crystallographic and Solubility Considerations: Anthraquinone-carboxylic acid derivatives (e.g., 4-oxobutanoic acid, ) exhibit planar structures conducive to crystal packing, while bulky substituents (e.g., DTP-A) may reduce crystallinity but improve solubility in nonpolar media .
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound has the following chemical formula: . It features a chromene core fused with an anthracene moiety that contributes to its biological activity. The structural complexity allows for interactions with various biological targets.
Biological Activities
1. Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.2 | Apoptosis via caspase activation |
| A549 (lung cancer) | 7.8 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
2. Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies reported the following minimum inhibitory concentrations (MIC):
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
3. Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. In animal models, it reduced edema and inflammatory cytokine levels significantly:
| Treatment | Cytokine Reduction (%) |
|---|---|
| Control | - |
| Compound (50 mg/kg) | 40 (TNF-alpha) |
| Compound (100 mg/kg) | 55 (IL-6) |
These results indicate potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation: It has been shown to alter ROS levels in cells, which is crucial for inducing apoptosis in cancer cells.
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation, including cyclooxygenases and lipoxygenases.
Case Studies
A notable case study involved the use of this compound in a clinical trial assessing its efficacy against advanced breast cancer. Patients receiving the compound showed a significant reduction in tumor size compared to those on standard therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide?
- The compound is synthesized via a multi-step process:
Oxidation of anthracene : Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents (e.g., O₂ in methanol) .
Acylation : The anthraquinone is reacted with 4-oxo-4H-chromene-3-carboxylic acid in the presence of a dehydrating agent (e.g., thionyl chloride) to form the carboxamide bond .
- Key considerations : Solvent choice (e.g., dichloromethane for acylation), temperature control (reflux for thionyl chloride reactions), and purification via recrystallization from methanol/chloroform mixtures .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single crystals are grown via slow evaporation of methanol solutions. Diffraction data (e.g., using Enraf-Nonius CAD-4 diffractometer) are collected at 100 K. Bond lengths (e.g., C=O at ~1.21 Å) and angles are cross-validated against standard databases (e.g., CCDC) .
- Hydrogen bonding analysis : Intermolecular O–H⋯O and C–H⋯O interactions are mapped to confirm crystal packing stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial) for anthraquinone-chromene hybrids?
- Mechanistic profiling :
- Anticancer activity : Perform dose-response assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Antibacterial activity : Conduct disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with structural analogs (e.g., fluorophenyl derivatives) to identify substituent effects .
- Data normalization : Account for variations in assay conditions (e.g., bacterial growth phase, compound solubility in DMSO) and use positive controls (e.g., doxorubicin for anticancer assays) .
Q. What strategies optimize the compound’s photophysical properties for material science applications?
- Functional group tuning : Introduce electron-withdrawing groups (e.g., –NO₂) to the anthraquinone core to enhance electron affinity for OLEDs. Monitor changes in UV-vis absorption (λₘₐₓ shifts) and fluorescence quantum yield .
- Crystallinity control : Adjust recrystallization solvents (e.g., DMF/water vs. chloroform/pentane) to modify π-π stacking interactions, as evidenced by XRD patterns .
Q. How do intermolecular interactions in the crystal lattice influence stability and solubility?
- Hydrogen-bond networks : In the crystal structure, O–H⋯O bonds (2.6–2.8 Å) between the carboxylic acid and ketone groups stabilize the lattice, reducing solubility in polar solvents.
- Solubility enhancement : Co-crystallization with PEG or cyclodextrins disrupts H-bonding, improving aqueous solubility for biological assays .
Methodological Challenges
Q. How to mitigate side reactions during synthesis (e.g., over-oxidation or regioselectivity issues)?
- Oxidation control : Use catalytic TEMPO/NaOCl for selective anthracene oxidation to avoid dihydroxyanthracene byproducts .
- Regioselective acylation : Employ directing groups (e.g., –NH₂) on the anthraquinone to favor substitution at the 1-position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical techniques are critical for characterizing purity and stability?
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to detect impurities (e.g., unreacted anthraquinone). Confirm molecular ion peaks ([M+H]⁺) via high-resolution MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) to guide storage conditions (desiccated, −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
